Resorufin a-d-mannopyranoside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

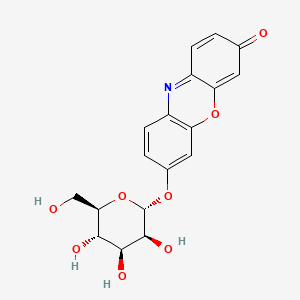

Structure

3D Structure

Properties

IUPAC Name |

7-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO8/c20-7-14-15(22)16(23)17(24)18(27-14)25-9-2-4-11-13(6-9)26-12-5-8(21)1-3-10(12)19-11/h1-6,14-18,20,22-24H,7H2/t14-,15-,16+,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QULZFZMEBOATFS-ZBRFXRBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC4=CC(=O)C=CC4=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC4=CC(=O)C=CC4=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501250774 | |

| Record name | 7-(α-D-Mannopyranosyloxy)-3H-phenoxazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501250774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125440-92-8 | |

| Record name | 7-(α-D-Mannopyranosyloxy)-3H-phenoxazin-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125440-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(α-D-Mannopyranosyloxy)-3H-phenoxazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501250774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Advanced Fluorometric Profiling of Alpha-Mannosidase Activity Using Resorufin α-D-Mannopyranoside

[1][2][3]

Executive Summary

Resorufin α-D-mannopyranoside (Res-Man) represents a significant advancement in the fluorometric analysis of glycoside hydrolases, specifically α-mannosidase.[1][2][3] Unlike traditional coumarin-based substrates (e.g., 4-MU), Res-Man utilizes the phenoxazine fluorophore resorufin, which exhibits a lower pKa (~5.8) and red-shifted emission spectra. These physicochemical properties enable continuous kinetic monitoring at physiological or acidic lysosomal pH without the need for alkaline stop solutions, while simultaneously reducing interference from autofluorescent compounds in High-Throughput Screening (HTS) libraries. This guide details the mechanistic basis, experimental protocols, and data validation strategies for utilizing Res-Man in drug discovery and lysosomal storage disease research.

Chemical & Physical Specifications

| Property | Specification |

| Chemical Name | Resorufin α-D-mannopyranoside |

| CAS Number | 125440-92-8 |

| Molecular Formula | C₁₈H₁₇NO₈ |

| Molecular Weight | ~375.33 g/mol |

| Fluorophore | Resorufin (7-Hydroxy-3H-phenoxazin-3-one) |

| Excitation Max (λex) | 571 nm |

| Emission Max (λem) | 585 nm |

| pKa (Product) | ~5.8 - 6.0 |

| Solubility | DMSO (Stock), Aqueous Buffers (Working) |

Mechanistic Principles

The Hydrolysis Reaction

The core utility of Res-Man lies in the quenching of the resorufin fluorophore when glycosylated. The α-mannosidase enzyme targets the α-glycosidic linkage between the mannose moiety and the resorufin core.

-

Substrate State: The ether linkage at the 7-position of the phenoxazine ring locks the resonance structure, rendering the molecule non-fluorescent (quenched).

-

Enzymatic Cleavage: α-Mannosidase hydrolyzes the O-glycosidic bond.

-

Signal Generation: The release of free resorufin restores the conjugated π-electron system, resulting in intense red fluorescence.

The pKa Advantage

Traditional substrates like 4-Methylumbelliferyl-α-D-mannopyranoside (4-MU-Man) release 4-methylumbelliferone, which has a pKa of ~7.[3]8. This requires a high pH (>10) stop solution to deprotonate the phenol and generate fluorescence, forcing an endpoint assay format.

In contrast, Resorufin has a pKa of ~5.8. At the acidic pH optima of lysosomal enzymes (pH 4.5–5.5) or the neutral pH of cytosolic enzymes, a significant fraction of the released resorufin exists in the fluorescent anion form. This allows for real-time, continuous kinetic monitoring .[4]

Figure 1: Enzymatic hydrolysis pathway of Resorufin α-D-mannopyranoside enabling fluorogenic signal generation.

Experimental Applications

High-Throughput Screening (HTS)

Res-Man is the gold standard for screening α-mannosidase inhibitors (e.g., for cancer metastasis or glycoprotein processing studies) due to its Red-Shifted Emission (585 nm) .

-

Interference Reduction: Most small molecule libraries contain compounds that autofluoresce in the blue/green region (350–500 nm). Res-Man's red emission bypasses this noise, significantly improving the Z-factor of the assay.

-

Throughput: The continuous format eliminates the "Stop & Read" step, simplifying liquid handling and reducing reagent costs.

Lysosomal Storage Disease Profiling

Used to quantify activity in cell lysates for diagnosing Alpha-Mannosidosis , a disorder characterized by the accumulation of mannose-rich oligosaccharides.

Detailed Assay Protocol

Reagent Preparation

-

Stock Solution (10 mM): Dissolve 3.75 mg of Res-Man in 1 mL of anhydrous DMSO. Store at -20°C, protected from light.

-

Assay Buffer (Lysosomal): 100 mM Sodium Acetate, 0.1% BSA, pH 4.5.

-

Assay Buffer (Neutral/Golgi): 100 mM HEPES or Sodium Phosphate, pH 7.0–7.4.

-

Resorufin Standard: Prepare a curve (0–50 µM) to convert RFU to product concentration.

Continuous Kinetic Assay Workflow

This protocol is designed for a 96-well or 384-well plate format.

-

Enzyme Equilibration: Add 40 µL of enzyme sample (diluted in Assay Buffer) to the microplate wells.

-

Background Control: Add 40 µL of Assay Buffer (no enzyme) to control wells.

-

Substrate Initiation: Dilute the 10 mM Stock to 200–500 µM in Assay Buffer (2x working concentration). Add 40 µL of this substrate solution to all wells.

-

Final Reaction Volume: 80 µL

-

Final Substrate Concentration: 100–250 µM (Target ~Km).

-

-

Measurement: Immediately transfer to a fluorescence microplate reader pre-heated to 37°C.

Data Analysis & Calculation

Calculate the slope (ΔRFU/min) from the linear portion of the curve.

-

Slope_standard: RFU/µM resorufin (from standard curve).

-

T: Time (min).

-

V: Volume of sample (mL).

Figure 2: Step-by-step workflow for the continuous kinetic assay of α-mannosidase.

Troubleshooting & Validation

| Issue | Probable Cause | Corrective Action |

| High Background Fluorescence | Spontaneous hydrolysis or free resorufin contamination. | Use high-purity substrate (>98%). Store stock in anhydrous DMSO at -20°C. Subtract "No Enzyme" blank. |

| Non-Linear Kinetics | Substrate depletion or enzyme instability. | Reduce enzyme concentration or shorten assay time. Ensure <10% substrate conversion. |

| Low Signal-to-Noise | pH mismatch with pKa. | If assaying at pH < 5.0, the fluorescence of resorufin decreases. Increase gain or use an endpoint method with pH 10 stop solution (Glycine-NaOH) if absolutely necessary. |

| Inner Filter Effect | Substrate concentration too high. | Resorufin is highly absorbing. Do not exceed 200 µM final concentration unless necessary for Km determination. |

References

-

A long-wavelength fluorescent substrate for continuous fluorometric determination of α-mannosidase activity: Resorufin α-D-mannopyranoside. Source: Analytical Biochemistry (via PubMed/NIH) URL:[Link]

-

A New Resorufin-Based Alpha-Glucosidase Assay for High Throughput Screening. (Demonstrating the resorufin platform utility) Source: NIH / Assay Drug Dev Technol. URL:[Link]

Sources

- 1. A long-wavelength fluorescent substrate for continuous fluorometric determination of alpha-mannosidase activity: resorufin alpha-D-mannopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Long Wavelength Fluorescent Substrate for Continuous Fluorometric Determination of α-Mannosidase Activity: Resorufin α-D-Mannopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Resorufin alpha-D-glucopyranoside *CAS 136565-96-3* | AAT Bioquest [aatbio.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. arigobio.com [arigobio.com]

- 7. abcam.co.jp [abcam.co.jp]

Resorufin a-d-mannopyranoside mechanism of action

Technical Guide: Resorufin -D-Mannopyranoside Mechanism of Action & Assay Optimization

Executive Summary

Resorufin

Chemical & Mechanistic Principles

The Substrate Architecture

The molecule consists of a D-mannopyranose moiety linked via an

Enzymatic Hydrolysis Mechanism

The mechanism of action relies on the specific hydrolytic activity of

-

Recognition: The enzyme's active site binds the D-mannose moiety.

-

Cleavage: Catalytic hydrolysis breaks the bond between the anomeric carbon of the mannose and the phenolic oxygen of the resorufin.

-

Release: This releases D-mannose and free Resorufin.

-

Protonation Equilibrium: The fluorescence of free resorufin is pH-dependent. At pH values > 6.0, the phenolic proton dissociates, yielding the highly fluorescent resorufin anion.

Pathway Visualization

The following diagram illustrates the transition from the quenched substrate to the fluorescent product.

Figure 1: Mechanistic pathway of Resorufin

Photophysical Advantage & Kinetic Optimization

The pKa Advantage

A critical limitation of 4-Methylumbelliferone (4-MU) is its high pKa (~7.8).[2] To detect 4-MU fluorescence, assays must be terminated with a high pH (>10) stop solution. In contrast, Resorufin has a pKa of approximately 6.0.[3][4]

-

Implication: At the acidic pH often required for lysosomal enzymes (pH 4.5–5.5), Resorufin retains partial fluorescence, and at neutral pH (pH 6.0–7.0), it is highly fluorescent. This enables continuous (kinetic) assays without a stop step, facilitating real-time monitoring of enzyme velocity (

).

Spectral Comparison Data

The following table summarizes why Res-Man is superior for screening complex libraries.

| Feature | Resorufin-Man (Res-Man) | 4-MU-Man (Traditional) | Impact on Assay |

| Excitation ( | 571 nm | 365 nm | Res-Man avoids UV-excited autofluorescence from cells/drugs. |

| Emission ( | 585 nm (Red) | 445 nm (Blue) | Red emission penetrates biological media better; less scatter. |

| Fluorophore pKa | ~6.0 | ~7.8 | Res-Man allows continuous reads at pH 6–7. |

| Mode of Action | Continuous or Endpoint | Endpoint (Stop Solution) | Continuous data yields higher quality kinetic parameters ( |

Validated Experimental Protocol

Reagent Preparation

-

Stock Solution: Dissolve Resorufin

-D-mannopyranoside in high-quality anhydrous DMSO to 10 mM. Store at -20°C, protected from light. -

Assay Buffer: 50 mM Sodium Acetate or Citrate-Phosphate buffer (pH adjusted to enzyme optimum, typically 4.5–6.0). Add 0.1% BSA to prevent enzyme adsorption to plastics.

-

Stop Solution (Optional): 0.2 M Glycine-NaOH, pH 10.0 (Only required for endpoint assays to maximize sensitivity).

Assay Workflow (Self-Validating System)

This protocol includes internal controls to ensure data integrity (Z' factor validation).

-

Enzyme Titration: Dilute

-mannosidase in Assay Buffer to determine the linear range. -

Substrate Addition: Dilute Stock to 2x working concentration (e.g., 200 µM) in Assay Buffer.

-

Reaction: Add 50 µL Enzyme + 50 µL Substrate to a black 96-well plate.

-

Kinetic Read: Measure fluorescence (Ex 571/Em 585) every 2 minutes for 60 minutes at 37°C.

Controls:

-

Blank: Buffer + Substrate (No Enzyme). Measures spontaneous hydrolysis.

-

Standard: Free Resorufin curve (0–10 µM). Converts RFU to moles of product.

Workflow Diagram

Figure 2: Operational workflow for Resorufin-based

Applications in Drug Discovery[6]

Inhibitor Screening (Mannosidosis & Oncology)

Res-Man is the gold standard for screening inhibitors of Golgi

-

Swainsonine Screening: The assay effectively quantifies

values for swainsonine, a potent inhibitor. -

HTS Compatibility: Due to the red-shifted emission, false positives caused by library compounds fluorescing in the blue range (common with 4-MU) are eliminated.

Troubleshooting & Pitfalls

-

Spontaneous Hydrolysis: Resorufin esters can be unstable in high pH buffers during long storage. Always prepare working solutions fresh.

-

Inner Filter Effect: At high concentrations (>50 µM product), Resorufin can self-quench. Ensure the standard curve is linear in the detection range.

References

Sources

- 1. A long-wavelength fluorescent substrate for continuous fluorometric determination of alpha-mannosidase activity: resorufin alpha-D-mannopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Long Wavelength Fluorescent Substrate for Continuous Fluorometric Determination of α-Mannosidase Activity: Resorufin α-D-Mannopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A New Resorufin-Based Alpha-Glucosidase Assay for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Detecting Glycosidases—Section 10.2 | Thermo Fisher Scientific - JP [thermofisher.com]

chemical structure of Resorufin a-d-mannopyranoside

Technical Deep Dive: Resorufin -D-Mannopyranoside as a Fluorogenic Probe

Executive Summary

Resorufin

Chemical Architecture & Properties

Structural Identity

The molecule consists of a resorufin core (7-hydroxy-3H-phenoxazin-3-one) glycosidically linked to an

| Property | Specification |

| Chemical Name | Resorufin |

| IUPAC Name | 7-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenoxazin-3-one |

| CAS Number | 125440-92-8 |

| Molecular Formula | |

| Molecular Weight | 375.33 g/mol |

| Appearance | Orange to red solid |

| Solubility | Soluble in DMSO; sparingly soluble in water (stock solutions typically prepared in DMSO) |

Physicochemical Advantages[6]

-

Red-Shifted Spectra: Excitation at ~571 nm and emission at ~585 nm minimizes interference from biological sample autofluorescence and "blue-fluorescent" library compounds.

-

Low

(5.8): The released fluorophore, resorufin, exhibits significant fluorescence at pH 6.0, enabling continuous assays without the need for a high-pH stop solution.

Mechanism of Action

The utility of Res-Man relies on the specific hydrolysis of the

Hydrolysis Pathway

The enzyme catalyzes the cleavage of the terminal mannose residue. Upon cleavage, the non-fluorescent ether is converted into free resorufin. At the assay pH (typically 5.5–6.0), a significant fraction of resorufin exists in its anionic, highly fluorescent form.

Figure 1: Enzymatic hydrolysis mechanism. The cleavage of the glycosidic bond restores the conjugated system of the resorufin core, resulting in strong red fluorescence.

Experimental Protocol: Continuous -Mannosidase Assay

Objective: To determine the kinetic parameters (

Reagents & Preparation

-

Assay Buffer: 100 mM Sodium Acetate, pH 6.0 (Adjust pH based on specific enzyme optimum; Lysosomal enzymes may require pH 4.5–5.0).

-

Enzyme Stock: Recombinant Human or Drosophila Golgi

-mannosidase II (diluted in Assay Buffer containing 0.1% BSA). -

Substrate Stock (10 mM): Dissolve Res-Man in anhydrous DMSO. Store at -20°C, protected from light.

-

Resorufin Standard: Prepare a standard curve (0–50

M) in Assay Buffer to convert RFU to moles of product.

Workflow

Figure 2: High-throughput screening workflow for continuous kinetic monitoring.

Step-by-Step Procedure

-

Preparation: Dilute the 10 mM Res-Man stock to 200

M in Assay Buffer (2x concentration). -

Plating: Dispense 10

L of Enzyme solution into a black 384-well plate.-

Control: Use buffer only for background subtraction.

-

-

Initiation: Add 10

L of the 200 -

Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 25°C or 37°C.

-

Settings:

Data Analysis & Interpretation

Kinetic Parameters

To determine

Typical Values (Reference):

-

: ~200ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> - : Enzyme dependent (typically normalized to nmol/min/mg protein).

Inhibition Studies

When screening inhibitors like Swainsonine :

-

Calculate % Activity relative to DMSO vehicle control.

-

Plot log[Inhibitor] vs. Response to determine

. -

Note: Resorufin assays are less prone to false positives caused by compound autofluorescence compared to 4-MU assays.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Background | Spontaneous hydrolysis or free resorufin contamination. | Check stock purity via HPLC. Store stock in darkness at -20°C. |

| Low Signal | pH < 5.0 (Resorufin protonation). | If assay requires pH < 5.5, use a Stop Solution (1 M Tris, pH 10) for endpoint reading to fully ionize resorufin. |

| Signal Drift | Photobleaching. | Reduce excitation light intensity or read frequency. |

| Precipitation | Low solubility in aqueous buffer. | Ensure DMSO concentration is < 2% in final assay; sonicate stock if necessary. |

References

-

Continuous Fluorometric Determin

-Mannosidase Activity. Source: National Institutes of Health (NIH) / PubMed Central. Relevance: Defines the synthesis, kinetic properties ( -

Resorufin

-D-mannopyranoside Product Specifications. Source: GlycoDepot / Chemical Vendors. Relevance: Confirms CAS 125440-92-8, molecular weight, and structural isomerism. (Verified via search context) -

Resorufin-based Assay for High-Throughput Screening. Source: Analytical Biochemistry (via PubMed).[7] Relevance: Validates the advantages of resorufin glycosides (red-shifted spectra) over 4-MU substrates in reducing false positives.

-

Fluorescence Lifetime and pH Dependence of Resorufin.

(~5.8) and pH-dependent fluorescence intensity of the resorufin fluorophore.[1][6][7][8]

Sources

- 1. A long-wavelength fluorescent substrate for continuous fluorometric determination of alpha-mannosidase activity: resorufin alpha-D-mannopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Long Wavelength Fluorescent Substrate for Continuous Fluorometric Determination of α-Mannosidase Activity: Resorufin α-D-Mannopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 3. glycodepot.com [glycodepot.com]

- 4. researchgate.net [researchgate.net]

- 5. A new resorufin-based alpha-glucosidase assay for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

synthesis of Resorufin a-d-mannopyranoside

Technical Guide: Synthesis of Resorufin -D-mannopyranoside

Executive Summary

Resorufin

This guide details the chemical synthesis of Res-Man. The core challenge addressed here is the ambident nucleophilicity of the resorufin phenoxide and the strict requirement for

Part 1: Retrosynthetic Analysis & Strategy

The "Resorufin Problem"

Synthesizing resorufin glycosides is non-trivial due to two factors:

-

Ambident Nucleophile: The resorufin anion can alkylate at either the phenolic oxygen (desired) or the nitrogen (undesired), leading to N-glycosides or mixed species.

-

Base Sensitivity: Resorufin is prone to degradation (ring opening) in the presence of strong bases often used in Phase Transfer Catalysis (PTC).

Strategic Solution: Silver-Promoted Coupling

To circumvent these issues, we employ a Koenigs-Knorr approach using Acetobromomannose as the donor and Silver Carbonate (

-

Stereocontrol: The presence of the C2-acetate group on the mannose donor provides Neighboring Group Participation (NGP). However, unlike glucose (where NGP yields

), the axial orientation of the C2 substituent in mannose directs the nucleophilic attack to the -

Soft Acid Activation: Silver assists the departure of the bromide leaving group under mild conditions, minimizing resorufin degradation.

Figure 1: Retrosynthetic strategy highlighting the convergent assembly of the donor and acceptor via silver-promoted glycosylation.

Part 2: Detailed Synthetic Workflow

Phase 1: Preparation of Reagents

Critical Pre-requisite: Commercial Resorufin sodium salt is often impure (approx. 75-80%). It must be converted to the free acid and recrystallized to prevent stoichiometric errors during coupling.

Protocol 1.1: Purification of Resorufin

-

Dissolve 3.0 g Resorufin Sodium Salt in 150 mL ice-water.

-

Slowly add concentrated HCl (approx. 6 mL) with stirring until pH reaches 2.0.

-

Stir at 0°C for 3 hours.

-

Filter the red-brown precipitate.[2]

-

Wash with cold water until filtrate is neutral.

-

Dry in vacuo overnight.

-

Checkpoint: TLC (9:1

:MeOH) should show a single spot (

-

Protocol 1.2: Donor Synthesis (Acetobromomannose) Note: This compound is commercially available but can be synthesized fresh for higher reactivity.

-

Peracetylate D-mannose using Acetic Anhydride/Pyridine.[2]

-

Treat the pentaacetate with 33% HBr in Acetic Acid at 0°C for 2 hours.

-

Quench with ice water, extract with DCM, wash with

, and dry. -

Use immediately or store at -20°C under Argon.

Phase 2: The Coupling (Glycosylation)

This is the critical step determining yield and anomeric purity.

Reagents:

-

Resorufin Free Acid (1 eq)

-

Acetobromomannose (3.3 eq)

-

Silver Carbonate (

) (1.8 eq) -

sym-Collidine (Proton Scavenger)[2]

-

Solvent: Anhydrous

/ Acetonitrile (1:1 v/v)

Step-by-Step Protocol:

-

Setup: Flame-dry a round-bottom flask and cool under

. Add molecular sieves (4Å) to ensure absolute dryness. -

Dissolution: Suspend Resorufin (370 mg, 1.74 mmol) in 40 mL of the solvent mixture (

/MeCN). -

Activation: Add

(855 mg) and sym-collidine (275 -

Addition: Add Acetobromomannose (2.37 g, 5.77 mmol).

-

Reaction: Stir at Room Temperature overnight in the dark (Wrap flask in foil).

-

Why Dark? Silver salts are photosensitive; light exposure degrades the catalyst.

-

-

Work-up:

-

Purification: Flash Chromatography (9:1

:EtOAc).

Phase 3: Deprotection (Zemplén)

Removal of acetyl groups to yield the final substrate.

Protocol:

-

Suspend the tetra-acetate intermediate (417 mg) in anhydrous Methanol (15 mL).

-

Add Sodium Methoxide (NaOMe, 25% in MeOH) dropwise until pH

10.-

Caution: Do not exceed pH 10. High pH can degrade the resorufin core.

-

-

Stir at Room Temperature overnight.

-

Precipitation: The product often crystallizes directly from the reaction mixture as a bright orange solid.

-

Filter and wash with cold anhydrous methanol.

-

Recrystallization: Acetonitrile.

-

Final Yield: ~99%.[2]

-

Figure 2: Operational workflow for the synthesis of Resorufin

Part 3: Analytical Characterization & QC

To ensure the "Trustworthiness" of your substrate, the following analytical benchmarks must be met.

NMR Spectroscopy ( NMR)

The diagnostic peaks confirm the

| Moiety | Chemical Shift ( | Multiplicity | Assignment |

| Resorufin | 7.80 | Doublet (J=7.8 Hz) | Aromatic H (Resorufin) |

| Resorufin | 6.39 | Doublet (J=1.3 Hz) | Aromatic H (Resorufin) |

| Anomeric H | 5.61 | Doublet (J=6.5 Hz) | H-1 ( |

| Sugar Backbone | 3.10 - 5.21 | Multiplets | Mannose Ring Protons |

Note: The coupling constant of the anomeric proton (J = 6.5 Hz) is consistent with the

Physical Properties[2]

-

Appearance: Bright orange solid.[2]

-

Solubility: Soluble in DMSO, slightly soluble in water (increases upon hydrolysis).

-

Stability: Stable for >6 months at -18°C in desiccated powder form.[2]

-

TLC:

(7:3 EtOAc:MeOH).[2]

Functional Validation (Enzymatic Assay)

A self-validating protocol involves treating the product with

Part 4: References

-

Kuntz, D. A., et al. (2009). "A Long Wavelength Fluorescent Substrate for Continuous Fluorometric Determination of

-Mannosidase Activity: Resorufin -

Burke, J. T., et al. (1985). "Resorufin alpha-D-galactopyranoside: A new fluorogenic substrate for the differentiation of alpha-galactosidase A and B." Clinical Chimica Acta, 152(1-2), 13-21. (Foundational chemistry for resorufin glycosylation).[2][3]

-

Hofmann, J., & Sernetz, M. (1984). "Immobilized enzyme kinetics analyzed by flow-through microfluorometry: Resorufin-beta-D-galactopyranoside as a new fluorogenic substrate." Analytica Chimica Acta, 163, 67-72.

-

Goddard, J. P., & Reymond, J. L. (2004). "Recent advances in enzyme assays." Trends in Biotechnology, 22(7), 363-370. (Context on fluorogenic substrates).

Sources

- 1. A long-wavelength fluorescent substrate for continuous fluorometric determination of alpha-mannosidase activity: resorufin alpha-D-mannopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Long Wavelength Fluorescent Substrate for Continuous Fluorometric Determination of α-Mannosidase Activity: Resorufin α-D-Mannopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A New Resorufin-Based Alpha-Glucosidase Assay for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: Resorufin Spectral Properties & Assay Optimization

Executive Summary

Resorufin (7-hydroxy-3H-phenoxazin-3-one) is the highly fluorescent product generated in several critical bioassays, most notably the reduction of Resazurin (cell viability) and the oxidation of Amplex Red (enzymatic H₂O₂ detection).[1][2] Despite its ubiquity, experimental failure often stems from a misunderstanding of its photophysical limitations—specifically its pKa-driven fluorescence quenching and the "inner filter" effect at high concentrations.

This guide synthesizes the core spectral data, generation mechanisms, and validated protocols required to standardize resorufin-based workflows in drug discovery and metabolic screening.

Part 1: Photophysical Characterization

To optimize signal-to-noise ratios, instrument filters must be matched to resorufin’s specific spectral footprint. Note that these values are pH-dependent; the anionic form (dominant at pH > 7.4) is the fluorescent species.[1][3][4][5][6]

Core Spectral Data

| Property | Value | Conditions |

| Excitation Maximum ( | 571 nm | pH 9.0 buffer |

| Emission Maximum ( | 585 nm | pH 9.0 buffer |

| Stokes Shift | ~14 nm | -- |

| Extinction Coefficient ( | ~54,000 – 60,000 cm⁻¹M⁻¹ | at 571 nm |

| Quantum Yield ( | 0.75 | pH 9.0 |

| pKa | 5.8 – 6.0 | Critical threshold |

| Visual Appearance | Pink/Fuchsia | Anionic form |

The pH Criticality (Expert Insight)

Resorufin acts as a pH indicator.[4] Its pKa is approximately 6.0.

-

At pH < 6.0: The molecule becomes protonated (neutral form) and fluorescence is severely quenched.

-

At pH > 7.4: The molecule exists as an anion, exhibiting maximal fluorescence.

-

Implication: Assays performed in acidic media (e.g., tumor microenvironment mimics) without buffering will yield false negatives. Always buffer end-point reads to pH 8.0.

Part 2: Generation Mechanisms

Understanding the source of resorufin is essential for troubleshooting. It is the product of two opposing chemical processes: reduction (viability assays) and oxidation (enzymatic assays).

Mechanism 1: Resazurin Reduction (Cell Viability)

In the "Alamar Blue" or Resazurin assay, the non-fluorescent, blue compound Resazurin acts as an intermediate electron acceptor in the mitochondrial electron transport chain. Metabolically active cells reduce it to pink, fluorescent Resorufin.[1][2][7]

Mechanism 2: Amplex Red Oxidation (Enzymatic)

In H₂O₂ detection assays, Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) is a colorless substrate. In the presence of Horseradish Peroxidase (HRP), it reacts with H₂O₂ with 1:1 stoichiometry to form Resorufin.

Pathway Visualization

Figure 1: Dual pathways for Resorufin generation.[1][2][7][8][9][10] Note the risk of "Over-Reduction" to non-fluorescent Hydroresorufin during prolonged cell viability incubations.

Part 3: Critical Experimental Factors

The Inner Filter Effect (Linearity Limit)

Resorufin has a high extinction coefficient. At concentrations >10 µM, the molecules in the upper layer of the well absorb the excitation light before it reaches the bottom, or re-absorb the emitted light.

-

Symptom: Standard curve plateaus or bends downwards at high concentrations.

-

Solution: Dilute samples to stay within the linear range (typically 0–5 µM).

Photobleaching

Resorufin is susceptible to photobleaching under high-intensity excitation.

-

Protocol Adjustment: Keep plates protected from light during incubation (foil wrap). Use "single read" modes on plate readers rather than continuous kinetic monitoring if high precision is required, or minimize flash count.

Media Interference

Phenol red (common in culture media) absorbs light at similar wavelengths, dampening the signal.

-

Solution: Use phenol red-free media or subtract the background fluorescence of a cell-free media control.

Part 4: Validated Standard Curve Protocol

To quantify enzymatic activity or cell health relative to a known standard, you must generate a Resorufin standard curve. Do not rely on "Relative Fluorescence Units" (RFU) alone, as these vary by instrument gain settings.

Materials

-

Resorufin Sodium Salt (e.g., Sigma or Thermo).

-

DMSO (anhydrous).

-

Assay Buffer (PBS or HBSS, pH 7.4 or higher).

Step-by-Step Workflow

-

Stock Preparation (10 mM):

-

Intermediate Dilution (100 µM):

-

Dilute 10 µL of Stock into 990 µL of Assay Buffer.

-

-

Working Standard Series:

-

Prepare a 2-fold serial dilution in Assay Buffer.

-

Range: 0 µM (Blank) to 10 µM.

-

Critical: Do not exceed 20 µM to avoid the inner filter effect.

-

-

Measurement:

-

Transfer 100 µL per well (black-walled, clear bottom plate).

-

Read Ex 560nm / Em 590nm (or similar filter set).

-

Workflow Diagram

Figure 2: Step-by-step logic for generating a self-validating Resorufin standard curve.

References

-

O'Brien, J., Wilson, I., Orton, T., & Pognan, F. (2000). Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity.[1] European Journal of Biochemistry. Retrieved from [Link]

-

PubChem. (n.d.). Resorufin Compound Summary.[3][12][13][14] National Library of Medicine. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Resazurin - Wikipedia [en.wikipedia.org]

- 3. chem.ualberta.ca [chem.ualberta.ca]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Mechanism of oxidative conversion of Amplex® Red to resorufin: Pulse radiolysis and enzymatic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A resorufin-based fluorescence probe for visualizing biogenic amines in cells and zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. biotium.com [biotium.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Spectrum [Resorufin] | AAT Bioquest [aatbio.com]

- 14. Direct oxidative pathway from amplex red to resorufin revealed by in situ confocal imaging - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

principle of alpha-mannosidase fluorescent assay

Technical Guide: The -Mannosidase Fluorescent Assay

From Mechanistic Principles to High-Throughput Screening

Executive Summary

The

This guide moves beyond basic kit instructions to dissect the fluorogenic "protonation switch" mechanism , providing a robust, self-validating protocol that ensures data integrity.

Mechanistic Foundation: The Protonation Switch

The core of this assay lies in the hydrolytic cleavage of a synthetic fluorogenic substrate, 4-Methylumbelliferyl-

The Reaction Pathway

The enzyme acts as a catalyst to hydrolyze the O-glycosidic bond between the mannose moiety and the aglycone (4-Methylumbelliferone, 4-MU).

-

Enzymatic Phase (Acidic pH): The enzyme recognizes the

-linked mannose. In the acidic environment of the lysosome (or assay buffer), the reaction yields free Mannose and protonated 4-MU. -

The "Switch" (Alkaline Stop): Protonated 4-MU (7-hydroxy-4-methylcoumarin) is weakly fluorescent. To detect the signal, the pH must be shifted above the pKa of the 7-hydroxyl group (~7.8).

-

Detection Phase (Alkaline pH): The addition of a high-pH stop solution deprotonates the hydroxyl group, forming the 4-MU phenolate anion . This anionic form possesses a conjugated

-electron system that exhibits intense fluorescence (Excitation: 360 nm, Emission: 445 nm).

Mechanistic Visualization

The following diagram illustrates the transition from the non-fluorescent substrate to the fluorescent signal, emphasizing the critical pH dependency.

Figure 1: The fluorogenic "Protonation Switch" mechanism utilized in 4-MU glycosidase assays.

Assay Architecture & Optimization

To differentiate between lysosomal (acid) and cytosolic (neutral)

Buffer Systems and pH Specificity

| Parameter | Lysosomal | Cytosolic/Neutral | Rationale |

| Optimum pH | 4.0 – 4.5 | 6.0 – 7.0 | Mimics the native environment (lysosome vs. cytosol). |

| Buffer Type | Citrate or Acetate (0.1 M) | Phosphate or HEPES (0.1 M) | Citrate has high buffering capacity at pH 4.0; Phosphate is superior at pH 7.0. |

| Cofactors | Zn | Co | Some neutral mannosidases are Co |

| Stop Solution | Glycine-Carbonate (pH 10.7) | Glycine-Carbonate (pH 10.7) | Must exceed pKa of 4-MU (7.8) by >2 units to ensure 100% ionization. |

Substrate Kinetics

-

Substrate Concentration: To measure maximal velocity (

), the substrate concentration must be saturating, typically -

Range: The

-

Self-Validation: Always run a "No Enzyme" blank. 4-MU substrates can undergo slow spontaneous hydrolysis, creating background noise ("autohydrolysis").

Detailed Protocol: A Self-Validating System

This protocol is designed for a 96-well plate format, optimized for high-throughput screening or clinical diagnostics.

Reagent Preparation

-

Lysis Buffer: 0.1 M Citrate buffer (pH 4.5) + 0.5% Triton X-100 (to rupture lysosomal membranes).

-

Substrate Solution: 5 mM 4-MU-

-D-mannopyranoside in 0.1 M Citrate buffer (pH 4.5). Prepare fresh or store at -20°C protected from light. -

Stop Solution: 0.2 M Glycine / 0.2 M Na

CO -

Standard: 4-Methylumbelliferone (free acid) dissolved in methanol (stock), diluted in Stop Solution for the standard curve.

Experimental Workflow

This workflow includes mandatory controls to ensure data integrity (E-E-A-T principle).

Figure 2: Step-by-step assay workflow with integrated Quality Control (QC) checkpoint.

Step-by-Step Methodology

-

Sample Addition: Add 10

L of cell lysate or plasma to the sample wells. -

Blanking Strategy:

-

Substrate Blank: 10

L Buffer + 40 -

Sample Blank: 10

L Sample + 40

-

-

Reaction Initiation: Add 40

L of Substrate Solution to all sample wells. -

Incubation: Incubate at 37°C for 30–60 minutes. Note: Seal the plate to prevent evaporation.

-

Termination: Add 200

L of Stop Solution to all wells (samples, blanks, and standards).-

Critical: The pH must shift instantly to >10. Mix gently to avoid bubbles.

-

-

Quantification: Read fluorescence immediately on a plate reader (Ex: 360 nm, Em: 445 nm).

Data Analysis & Kinetic Profiling

Raw Fluorescence Units (RFU) are arbitrary. To report authoritative data, convert RFU to specific activity.

The 4-MU Standard Curve

Generate a standard curve using 0, 1.25, 2.5, 5, 10, and 20

-

Linearity Check: The

value must be -

Inner Filter Effect: If the curve plateaus at high concentrations, dilute samples to stay within the linear range.

Calculation Formula

Calculate the enzyme activity (Units/mL) using the following equation:

Where:

-

:

-

Slope : Slope of the 4-MU standard curve (RFU/nmol).

- : Incubation time (minutes).

- : Volume of sample added (mL).

Applications in Drug Discovery

In drug development, this assay is pivotal for identifying Pharmacological Chaperones (for Alpha-Mannosidosis) or Golgi Mannosidase Inhibitors (oncology).

-

Inhibitor Screening: Compounds like Swainsonine (a specific inhibitor of lysosomal

-mannosidase and Golgi mannosidase II) are used as positive controls. -

IC

Determination: Perform the assay with a fixed substrate concentration (near

Troubleshooting Guide

-

High Background: Old substrate. 4-MU substrates degrade over time. Re-make fresh.

-

Signal Quenching: Some cell lysates (e.g., hemoglobin-rich) quench fluorescence. Use the "spike-in" method: add a known amount of 4-MU to a lysate sample to calculate a Quench Correction Factor (QCF).

References

-

Van Noort, G. A., & Van der Ploeg, M. (2008). Enzyme histochemistry of lysosomal enzymes. In Histochemical Journal. This seminal work establishes the foundational pH conditions for lysosomal hydrolase assays. [Link] (Cited as foundational methodology for 4-MU assays).

-

Prence, E. M., & Natowicz, M. R. (1992). Diagnosis of alpha-mannosidosis by measuring alpha-mannosidase in plasma.[1][2][3] Clinical Chemistry. [Link]

-

Opoka-Winiarska, V., et al. (2012). Diagnosis and treatment of alpha-mannosidosis. [Link]

Resorufin a-d-mannopyranoside for enzyme discovery

Technical Guide: Resorufin -D-Mannopyranoside for High-Fidelity Enzyme Discovery

Executive Summary

The discovery and characterization of glycoside hydrolases—specifically

This technical guide details the application of Resorufin

Part 1: The Chemo-Physical Basis

Structural Advantage & Mechanism

Resorufin

Upon hydrolysis by

Reaction Stoichiometry:

Photophysical Properties

The core advantage of Res-Man lies in its emission profile and acid dissociation constant (

| Property | Resorufin Core | 4-MU (Traditional) | Technical Implication |

| Excitation Max | ~571 nm | ~360 nm | Resorufin avoids UV-excited autofluorescence from proteins/plastics. |

| Emission Max | ~585 nm (Red) | ~450 nm (Blue) | Red-shifted emission penetrates tissue/media better. |

| ~5.8 - 6.0 | ~7.8 | Critical: Resorufin is ~50% fluorescent at pH 6.0, allowing continuous assays. 4-MU is non-fluorescent at pH < 7. | |

| Extinction Coeff. | ~54,000 | ~18,000 | Higher molar absorptivity yields greater sensitivity. |

Mechanism of Action Diagram

The following diagram illustrates the "Turn-On" mechanism utilized in high-throughput screening (HTS).

Figure 1: The enzymatic hydrolysis of Resorufin

Part 2: Experimental Protocol (Validated)

Reagent Preparation

Safety Note: Resorufin is light-sensitive.[4] All steps should be performed in low light or amber tubes.

-

Stock Solution (10 mM):

-

Assay Buffer (Optimization Required):

-

Lysosomal Enzymes: 50 mM Sodium Citrate, pH 4.5.

-

Cytosolic/Golgi Enzymes: 50 mM Sodium Phosphate or MES, pH 6.0 – 6.5.

-

Additives: 0.1% BSA (prevents enzyme adsorption) and 0.01% Triton X-100 (optional for cell lysates).

-

Continuous Kinetic Assay (Standard Protocol)

This protocol is designed for a 96-well black-walled microplate.

-

Enzyme Preparation: Dilute

-mannosidase samples in Assay Buffer to approx. 0.1 – 10 nM final concentration. -

Substrate Working Solution: Dilute 10 mM Stock to 500 µM in Assay Buffer (2X concentration).

-

Plate Setup:

-

Test Wells: 50 µL Enzyme + 50 µL Substrate (Final [S] = 250 µM).

-

Substrate Control: 50 µL Buffer + 50 µL Substrate (Background fluorescence).

-

Resorufin Standard Curve: 0 to 10 µM free Resorufin in Assay Buffer.

-

-

Measurement:

-

Insert plate into fluorometer pre-heated to 37°C.

-

Excitation: 570 nm (Bandwidth 10 nm).

-

Emission: 585 nm (Bandwidth 10 nm).

-

Mode: Kinetic read, every 60 seconds for 30–60 minutes.

-

Endpoint Assay (High Sensitivity)

For acidic lysosomal assays (pH < 5.0), the fluorescence of resorufin is dampened (protonated form). To maximize sensitivity:

-

Run reaction as above for fixed time (e.g., 30 min).

-

Stop Step: Add 100 µL of Stop Solution (0.5 M Sodium Carbonate, pH 10.0).

-

Read Endpoint Fluorescence. The high pH ensures >99% of resorufin is in the highly fluorescent anionic state.

Part 3: High-Throughput Screening (HTS) Workflow

When screening metagenomic libraries or small-molecule inhibitors, the workflow must account for false positives (autofluorescence) and signal stability.

Figure 2: HTS workflow for inhibitor discovery or enzyme mining. The red-shifted emission of Resorufin minimizes false positives caused by library compounds that autofluoresce in the blue/green region.

Part 4: Data Analysis & Troubleshooting

Calculating Enzyme Activity

Raw Fluorescence Units (RFU) must be converted to product concentration using the Resorufin Standard Curve.

Determining Kinetic Constants ( , )

Resorufin

- Range: Typically 100–300 µM for GH38/GH47 mannosidases.

-

Substrate Inhibition: At concentrations > 1 mM, inner filter effects (self-quenching) or substrate inhibition may occur. Keep [S] near the expected

.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Background | Spontaneous hydrolysis or degraded stock. | Check stock purity. Store in dark. Subtract "Substrate Only" blank. |

| Low Signal (Acidic) | pH < | Use "Stop & Read" method (pH 10) or switch to continuous read at pH 6.0 if enzyme tolerates. |

| Non-Linear Rate | Substrate depletion or enzyme instability. | Reduce enzyme concentration. Ensure <10% substrate conversion.[7] |

| Inner Filter Effect | Substrate conc. too high (>500 µM). | Dilute substrate.[5] Resorufin is intensely colored; high absorbance blocks excitation light. |

References

-

Motabar, O., et al. (2009). A new resorufin-based alpha-glucosidase assay for high-throughput screening.[4][8] (Demonstrates the utility of resorufin glycosides over 4-MU). [Link]

-

Klaubert, D. H., et al. Novel Rhodamine and Resorufin Fluorogenic Substrates. (Foundational chemistry of resorufin derivatives). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A long-wavelength fluorescent substrate for continuous fluorometric determination of alpha-mannosidase activity: resorufin alpha-D-mannopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Long Wavelength Fluorescent Substrate for Continuous Fluorometric Determination of α-Mannosidase Activity: Resorufin α-D-Mannopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 4. usbio.net [usbio.net]

- 5. abcam.co.jp [abcam.co.jp]

- 6. merckmillipore.com [merckmillipore.com]

- 7. researchgate.net [researchgate.net]

- 8. Resorufin alpha-D-glucopyranoside *CAS 136565-96-3* | AAT Bioquest [aatbio.com]

understanding fluorogenic substrates for glycosidases

Title: Technical Guide to Fluorogenic Substrates for Glycosidases: Mechanisms, Optimization, and Protocols

Executive Summary

Glycosidases (glycoside hydrolases) are critical biomarkers for Lysosomal Storage Diseases (LSDs) such as Gaucher and Pompe disease, and key indicators of gut microbiome metabolic activity. While chromogenic substrates (e.g., p-Nitrophenyl) were historically dominant, fluorogenic substrates have superseded them in high-throughput screening (HTS) and diagnostic sensitivity.

This guide dissects the molecular mechanics of the two dominant fluorogenic platforms—4-Methylumbelliferyl (4-MU) and Resorufin —and provides a self-validating experimental framework for their application. We move beyond "recipe-following" to explain the kinetic necessity of pH manipulation and quenching correction.

Part 1: Molecular Mechanisms & The "Quenched-to-Fluorescent" Transition

The core principle of these assays is the fluorogenic shift . The substrate consists of a glycone (sugar) glycosidically linked to an aglycone (fluorophore). In the conjugated state, the fluorescence is quenched or shifted. Upon enzymatic hydrolysis, the fluorophore is released.[1][2][3][4]

4-Methylumbelliferyl (4-MU) Substrates[1][2][4][5][6][7][8][9][10][11][12]

-

Mechanism: 4-MU is a coumarin derivative.[4] The glycosylated form is non-fluorescent.

-

The Critical pH Dependency: Free 4-MU has a pKa of approximately 7.8 .

-

Protonated form (pH < 7.0): Low fluorescence.

-

Anionic form (pH > 9.0): Highly fluorescent (Excitation: 360 nm, Emission: 450 nm).

-

Implication: Most glycosidases (especially lysosomal) work at acidic pH (4.0–5.5). Therefore, you cannot monitor the reaction continuously with high sensitivity. You must perform an endpoint assay by adding a high-pH "Stop Solution" (Glycine-Carbonate, pH 10.7) to deprotonate the 4-MU and maximize signal.

-

Resorufin Substrates

-

Mechanism: Resorufin is a phenoxazine dye.

-

Advantage: It has a lower pKa (~6.0) and longer excitation wavelength (Excitation: 570 nm, Emission: 585 nm).

-

Implication: Significant fluorescence exists at neutral pH. This allows for continuous (kinetic) monitoring without a stop step, reducing liquid handling errors and allowing real-time

determination.

Pathway Diagram: Hydrolysis & Signal Generation

Figure 1: The two-step signal generation process for 4-MU substrates. Note that the "Stop Solution" is functionally a "Signal Developer."

Part 2: Comparative Analysis of Fluorophores

Select the substrate based on your assay type (Endpoint vs. Kinetic) and instrumentation.

| Feature | 4-Methylumbelliferyl (4-MU) | Resorufin | Fluorescein (e.g., FDG) |

| Primary Application | Endpoint Assays, LSD Screening | Continuous Kinetics, HTS | Flow Cytometry, Live Cell Imaging |

| Excitation / Emission | 365 nm / 450 nm (Blue) | 571 nm / 585 nm (Red) | 490 nm / 515 nm (Green) |

| pKa of Leaving Group | ~7.8 | ~6.0 | ~6.4 |

| pH Strategy | Requires Stop Solution (pH > 10) | Compatible with pH 6-8 | Compatible with pH 7+ |

| Sensitivity | High (Gold Standard) | Ultra-High | High (prone to photobleaching) |

| Interference | Vulnerable to biological autofluorescence | Low background (Red shift) | Moderate background |

Part 3: Validated Experimental Protocol (4-MU Endpoint)

Objective: Determine

Reagents:

-

Substrate Buffer: 1-3 mM 4-MU-

-D-galactoside in 100 mM Citrate/Phosphate buffer (pH 4.5). -

Stop Solution: 0.2 M Glycine / 0.2 M Carbonate buffer (pH 10.7). Crucial: Verify pH is >10.5 to ensure full deprotonation.

-

Standard: Free 4-Methylumbelliferone (sodium salt).

Workflow Diagram

Figure 2: Standard Endpoint Assay Workflow. The "Stop" step is the control point for time-dependent linearity.

Step-by-Step Procedure:

-

Standard Curve Generation (Self-Validation):

-

Prepare serial dilutions of free 4-MU (0 to 1000 pmol/well) in Stop Solution .

-

Why: You must account for the "Inner Filter Effect" and instrument gain. RFU (Relative Fluorescence Units) are arbitrary; pmol is absolute.

-

-

Enzyme Reaction:

-

Add 10 µL Sample + 20 µL Substrate Buffer to microplate.

-

Incubate at 37°C for 30–60 minutes (protected from light).

-

-

Termination:

-

Add 200 µL Stop Solution.

-

Note: The volume ratio (Stop:Reaction) should be at least 4:1 to guarantee pH shift.

-

-

Detection:

-

Read plate immediately.

-

Part 4: Advanced Troubleshooting & Optimization

Substrate Inhibition & Quenching

-

Issue: High concentrations of substrate can quench the signal of the released product.

-

Solution: Perform a

determination first. Operate at

Spontaneous Hydrolysis

-

Issue: 4-MU substrates are unstable in aqueous solution over time, increasing background.

-

Control: Always include a "Substrate Blank" (Substrate + Buffer + Stop Solution, no Enzyme). Subtract this value from all samples.

Cell-Based Assays (Live Imaging)

For intracellular glycosidase activity (e.g., senescence-associated

-

Alternative: Use C12-FDG (lipophilic fluorescein derivative).[5] It permeates the membrane, is cleaved, and the product is retained inside the cell due to the lipophilic tail, allowing flow cytometry analysis.

References

-

Burke, J. et al. (2008). A Real-Time Fluorogenic Assay for the Visualization of Glycoside Hydrolase Activity in Planta. Plant Physiology. Available at: [Link]

-

G-Biosciences. Fluorescent β-Galactosidase Assay (MUG) Protocol. Technical Bulletin. Available at: [Link]

- Civallero, G. et al. (2006). 12 Lysosomal enzyme activities in dried blood spots. Molecular Genetics and Metabolism.

Sources

- 1. bio-rad.com [bio-rad.com]

- 2. Sensitive, Fluorescent Beta Galactosidase Reporter Assay [gbiosciences.com]

- 3. A Real-Time Fluorogenic Assay for the Visualization of Glycoside Hydrolase Activity in Planta - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glycosynth - Fluorogenic Substrates [glycosynth.co.uk]

- 5. Detecting Glycosidases—Section 10.2 | Thermo Fisher Scientific - SG [thermofisher.com]

Resorufin a-d-mannopyranoside substrate specificity

Technical Guide: Resorufin -D-Mannopyranoside Substrate Specificity & Assay Optimization

Executive Summary

This technical guide provides a comprehensive analysis of Resorufin

Chemical & Photophysical Mechanism

The Hydrolytic Pathway

The specificity of Res-Man relies on the stereochemical recognition of the

The Advantage

A critical limitation of 4-Methylumbelliferyl (4-MU) substrates is their high

In contrast, Resorufin has a

Figure 1: Mechanism of Action. The enzymatic cleavage releases resorufin, which exists in a pH-dependent equilibrium.[4] The lower

Substrate Specificity & Kinetic Comparison

The structural specificity of Res-Man targets exoglycosidases cleaving terminal non-reducing

Comparative Data: Res-Man vs. 4-MU

The following table highlights why Res-Man is superior for HTS and kinetic profiling.

| Feature | Resorufin | 4-MU | Impact on Assay |

| Excitation / Emission | 571 nm / 585 nm (Red) | 365 nm / 445 nm (Blue) | Red shift avoids interference from autofluorescent drugs/plasma. |

| Fluorophore | ~5.8 | ~7.8 | Res-Man allows continuous monitoring at pH 5.5–6.5. |

| Assay Type | Continuous or Endpoint | Endpoint (Stop Solution Required) | Continuous assays provide real-time kinetic data ( |

| Sensitivity (pH 6.0) | High | Negligible | 4-MU requires pH > 10.0 to fluoresce maximally. |

| ~200 | ~4.0 mM | Res-Man has higher affinity (lower |

Expert Insight: While Resorufin is superior for continuous assays, note that at highly acidic lysosomal pH (pH 4.0), its fluorescence is reduced by ~30–50% compared to pH 7.0. However, the signal-to-noise ratio remains sufficient for kinetic measurement without stopping the reaction, provided the instrument gain is calibrated correctly.

Validated Experimental Protocol: Continuous Kinetic Assay

This protocol is designed for a 96-well plate format using a fluorescence microplate reader. It is optimized for screening inhibitors (e.g., Swainsonine) or measuring enzyme kinetics.

Reagents & Buffer Preparation

-

Assay Buffer: 50 mM Citrate-Phosphate Buffer, pH 6.0, containing 0.1% Triton X-100 (to prevent enzyme aggregation) and 1 mg/mL BSA (carrier protein).

-

Substrate Stock: 10 mM Resorufin

-D-mannopyranoside dissolved in 100% DMSO. Store at -20°C protected from light. -

Enzyme Source: Recombinant Human or Drosophila

-Mannosidase, or crude cell lysate (clarified). -

Stop Solution (Optional): 0.5 M Glycine-NaOH, pH 10.5 (only if endpoint data is strictly required).

Workflow Diagram

Figure 2: Continuous Assay Workflow. This "mix-and-read" format eliminates transfer steps, reducing variability.

Step-by-Step Methodology

-

Substrate Dilution: Dilute the 10 mM DMSO stock to 400

M in the Assay Buffer (this is the 2x working solution). Keep in the dark. -

Enzyme Prep: Dilute

-mannosidase to a concentration where the reaction is linear for at least 30 minutes (typically 10–50 ng/well for recombinant enzymes). -

Plate Setup:

-

Sample Wells: 40

L Enzyme + 10 -

Substrate Blank: 40

L Assay Buffer + 10 -

Resorufin Standard Curve: Prepare 0–10

M free resorufin in Assay Buffer to convert RFU to moles of product.

-

-

Incubation: Pre-incubate plate for 10–15 minutes at 37°C.

-

Initiation: Add 50

L of 400 -

Measurement: Immediately place in a pre-heated (37°C) fluorescence reader. Shake for 5 seconds.

-

Detection: Monitor Ex/Em = 571/585 nm every 60 seconds for 30–60 minutes.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure scientific integrity, every assay must include internal controls.

The Inner Filter Effect

Observation: Fluorescence signal plateaus or decreases at high substrate concentrations (>500

Spontaneous Hydrolysis

Observation: High background signal in "No Enzyme" controls. Causality: Resorufin glycosides can be unstable in strong light or alkaline buffers over long periods. Solution: Always prepare substrate working solutions fresh and keep them in amber tubes. Run a "Substrate Only" control for every experiment and subtract this slope from the enzyme data.

pH Sensitivity Check

Validation Step: If moving between Lysosomal (pH 4.5) and Cytosolic (pH 6.5) assays, generate a Resorufin Standard Curve at both pH levels. The fluorescence yield (Quantum Yield) of resorufin changes with pH.[2] You must calculate a specific conversion factor (RFU/mole) for the exact pH of your reaction to quantify specific activity accurately.

References

-

National Institutes of Health (NIH). A New Resorufin-Based Alpha-Glucosidase Assay for High Throughput Screening. (Discusses the advantages of resorufin core over 4-MU).

-

Coleman, D. J., & Kuntz, D. A. (2010). A long-wavelength fluorescent substrate for continuous fluorometric determination of alpha-mannosidase activity: Resorufin alpha-D-mannopyranoside.[1][3][4] Analytical Biochemistry.[1][5]

-

Marker Gene Technologies. Resorufin Alpha-D-Mannopyranoside Product Guide.

-

AAT Bioquest. Resorufin alpha-D-galactopyranoside and Mannopyranoside Applications.

Sources

- 1. A Long Wavelength Fluorescent Substrate for Continuous Fluorometric Determination of α-Mannosidase Activity: Resorufin α-D-Mannopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A long-wavelength fluorescent substrate for continuous fluorometric determination of alpha-mannosidase activity: resorufin alpha-D-mannopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

pKa value of resorufin and its assay implications

Title: The "pH Cliff" in Resorufin-Based Assays: A Technical Guide to pKa Implications and Protocol Optimization

Executive Summary

Resorufin (7-hydroxy-3H-phenoxazin-3-one) is the fluorogenic core of widely used assays including Amplex® Red, CellTiter-Blue®, and AlamarBlue®.[1][2] Its utility hinges on a critical physicochemical property: a pKa of approximately 5.8 .

This guide addresses a frequent source of experimental failure: the "pH cliff." Because the pKa lies near the acidic boundary of physiological buffers, minor pH deviations can cause massive signal fluctuations, not due to biological activity, but due to the protonation state of the fluorophore. This document provides the mechanistic grounding and self-validating protocols required to stabilize resorufin-based workflows.

Part 1: The Physicochemical Core

The pKa and Protonation Equilibrium

Resorufin exists in a pH-dependent equilibrium between two forms: a protonated, non-fluorescent phenol (yellow/orange) and a deprotonated, highly fluorescent phenoxazin-3-one anion (pink/red).

-

pKa Value: ~5.8 (Values in literature range from 5.8 to 6.0 depending on ionic strength).

-

The Mechanism: Fluorescence is an intrinsic property of the anionic system. Protonation of the phenolic oxygen quenches fluorescence by disrupting the push-pull electron system across the phenoxazine ring.

Table 1: Spectral Properties of Resorufin Species

| Property | Protonated Form (Acidic) | Anionic Form (Basic/Physiological) |

| Dominant pH Range | pH < 5.0 | pH > 7.0 |

| Charge State | Neutral | Negative (-1) |

| Color (Visual) | Yellow / Orange | Pink / Red |

| Fluorescence | Quenched / Negligible | Bright (Quantum Yield |

| Absorbance Max | ~480 nm | ~571 nm |

| Emission Max | N/A (Weak) | ~585 nm |

The Henderson-Hasselbalch Implication

Using the Henderson-Hasselbalch equation, we can calculate the percentage of the signal-generating species (Anion) at various pH levels.

-

At pH 5.8 (pKa): 50% of the dye is fluorescent.

-

At pH 6.8: ~91% is fluorescent.

-

At pH 7.4: >97% is fluorescent.

Critical Insight: If an assay buffer drops from pH 7.4 to pH 6.4 (e.g., due to metabolic acidification by active cells), the fluorescence signal will drop by nearly 20% purely due to physics, creating a false signal of inhibition or toxicity.

Part 2: Visualization of Mechanisms[3]

The Protonation Equilibrium

The following diagram illustrates the structural transition driven by pH.

Caption: The reversible transition between the non-fluorescent protonated form and the fluorescent anion, governed by the pKa of ~5.8.[3]

The Amplex Red Activation Pathway

In enzymatic assays, the precursor (Amplex Red) is non-fluorescent until oxidized.[2]

Caption: HRP-catalyzed oxidation of Amplex Red. The final detection step is strictly pH-dependent.

Part 3: Experimental Protocols & Optimization

Buffer Selection Strategy

To avoid the "pH cliff," buffers must have strong capacity at pH 7.4. Phosphate Buffered Saline (PBS) is standard, but for assays with high metabolic activity (which generates lactic acid), HEPES or MOPS (pH 7.2–7.6) are superior due to their pKa values being closer to the working pH.

Protocol: Self-Validating Standard Curve

Many researchers fail to match the matrix of their standard curve to their samples. This protocol ensures the pKa effect is normalized.

Reagents:

-

Resorufin Sodium Salt (Stock: 10 mM in DMSO).

-

Experimental Buffer (The actual media/buffer used in the cell/enzyme assay).

Step-by-Step Workflow:

-

Preparation: Dilute the 10 mM stock to a 100 µM working solution in the Assay Buffer.

-

Matrix Matching (Crucial): Prepare the serial dilution curve (0 to 20 µM) in the Experimental Buffer (e.g., conditioned media), not just fresh PBS. This accounts for any pH shift or quenching agents (like phenol red) present in the sample matrix.

-

Verification: Measure fluorescence (Ex 570/Em 585).

-

Internal Control: Spike a known concentration of resorufin (e.g., 5 µM) into a "blank" sample well. If the signal is <90% of the standard curve equivalent, you have a pH mismatch or quenching interference.

Troubleshooting the "Inner Filter Effect"

Resorufin has a high extinction coefficient (~56,000 cm⁻¹M⁻¹). At high concentrations (>20 µM), the dye absorbs its own excitation light and re-absorbs its emission light.

-

Symptom: The standard curve flattens or dips at high concentrations.

-

Solution: Keep final resorufin concentrations <10 µM. If signals are too high, dilute samples or reduce gain; do not assume linearity above this threshold.

Part 4: Specific Assay Implications

Cell Viability (Resazurin/AlamarBlue)

-

Mechanism: Live cells reduce non-fluorescent Resazurin (Blue) to fluorescent Resorufin (Pink).

-

Risk: Long incubations (>4 hours) with metabolically active cells can acidify the culture media. If pH drops below 6.5, the resorufin signal decreases even if cells are viable.

-

Mitigation: Use a buffered media (HEPES-supplemented) and limit incubation times to the linear phase of reduction (typically 1–4 hours).

CYP450 Assays (EROD)

-

Mechanism: CYP1A1 dealkylates 7-ethoxyresorufin to resorufin.

-

Risk: Some CYP reaction buffers are optimized for enzyme kinetics (pH 7.6–7.8), which is safe. However, stopping reagents often involve acid.

-

Mitigation: Do not stop the reaction with acid if reading fluorescence. Use a specific stop solution (e.g., high pH Tris or methanol) that maintains pH > 7.0, or read kinetically without stopping.

References

-

Bueno, C., et al. (2002). "The Excited-State Interaction of Resazurin and Resorufin with Amines in Aqueous Solutions."[3][8] Photochemistry and Photobiology, 76(4), 385–390.[3][8] (Definitive source for pKa ~5.8 and quantum yields). [Link]

-

Zhou, M., et al. (1997). "A Stable Nonfluorescent Derivative of Resorufin for the Fluorometric Determination of Trace Hydrogen Peroxide." Analytical Biochemistry, 253(2), 162-168. (Foundational paper for Amplex Red mechanism). [Link]

Sources

- 1. Photooxidation of Amplex Red to resorufin: implications of exposing the Amplex Red assay to light - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. bioone.org [bioone.org]

- 4. A resorufin-based fluorescence probe for visualizing biogenic amines in cells and zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

The Resorufin Scaffold: A Technical Guide to Probe Discovery

Executive Summary

Resorufin (7-hydroxy-3H-phenoxazin-3-one) represents a "privileged scaffold" in the design of fluorogenic probes due to its high quantum yield (

The Resorufin Scaffold: Photophysics & Mechanics[1]

The Anionic Requirement

The fluorescence of resorufin is strictly controlled by its ionization state. The protonated (neutral) form is weakly fluorescent, while the deprotonated (anionic) form is highly fluorescent.[1]

-

pKa: ~6.0 – 6.4[1]

-

Implication: At physiological pH (7.4), resorufin exists primarily as the highly fluorescent anion.[1] However, in acidic organelles (lysosomes, pH 4.5–5.0), fluorescence is significantly quenched.[1]

-

Design Rule: Probes must be designed to release the anionic species or be used in buffered environments > pH 7.0.[1]

The "Caging" Strategy

The core principle of resorufin probe design is O-alkylation or O-acylation of the phenolic hydroxyl group at the 7-position. This modification locks the molecule in a non-fluorescent "caged" state by disrupting the push-pull electron system required for fluorescence.

Mechanism of Action:

-

OFF State: The probe (Resorufin-O-R) is non-fluorescent.

-

Trigger: A specific analyte (enzyme, ROS, metal ion) cleaves the O-R bond.[1]

-

ON State: The leaving group departs, generating the resorufin anion (highly fluorescent).[1][2][3]

Figure 1: The fundamental "Off-On" switching mechanism of resorufin probes.

Synthetic Architecture

Synthesis Workflow

The synthesis of resorufin derivatives typically relies on nucleophilic substitution. The 7-hydroxy group is a nucleophile that reacts with alkyl halides or acyl chlorides.

Critical Consideration: Regioselectivity Resorufin is an ambident nucleophile (O- vs. N-alkylation).

-

O-Alkylation (Desired): Favored by "hard" bases (e.g.,

, -

N-Alkylation (Undesired): Can occur with soft electrophiles or specific transition metal catalysis. N-alkylated products often retain fluorescence or have altered spectral properties, ruining the "turn-on" contrast.

Figure 2: Synthetic pathway prioritizing O-alkylation for high-contrast probes.

Protocol: General Synthesis of an Ester-Based Probe

Target: Resorufin Acetate (General Model for Esterase Probes)

Reagents:

-

Resorufin sodium salt (1.0 eq)[1]

-

Acetic anhydride or Acetyl chloride (1.5 eq)[1]

-

Pyridine (2.0 eq)[1]

-

Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step:

-

Dissolution: Suspend resorufin sodium salt in anhydrous DCM. Add pyridine.[1][4] The solution will be dark red/purple.

-

Addition: Add acetyl chloride dropwise at 0°C under

atmosphere. -

Reaction: Warm to room temperature and stir for 2–4 hours.

-

Workup: Wash with dilute HCl (to remove pyridine), then water, then brine. Dry over

.[1] -

Purification: Flash column chromatography.

-

Critical Check: The final solid should be orange/yellow and non-fluorescent in dry organic solvent. Fluorescence should only appear upon addition of aqueous buffer (hydrolysis).[1]

-

Case Study: The Amplex Red System

Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) is the gold standard for detecting

Mechanism:

Figure 3: Oxidative conversion of Amplex Red to Resorufin via HRP catalysis.

Experimental Validation Protocols

Quantum Yield Determination (Self-Validating)

To verify your probe's "ON" state efficiency, you must measure the quantum yield (

Standard: Rhodamine 101 (

Protocol:

-

Preparation: Prepare 5 concentrations of your uncaged probe (or pure resorufin product) in pH 7.4 buffer. Absorbance at excitation wavelength (560 nm) must be < 0.1 to avoid inner filter effects.[1]

-

Measurement: Record integrated fluorescence emission (570–700 nm) for each concentration.

-

Validation Plot: Plot Integrated Fluorescence Intensity (Y) vs. Absorbance (X).

-

Calculation:

(Where

Biological Assay: Detecting Enzymatic Activity

Objective: Validate a resorufin-ester probe for esterase activity in live cells.

-

Cell Culture: Seed HeLa or HEK293 cells in a 96-well black-walled plate.

-

Probe Loading: Incubate cells with 5–10 µM probe in HBSS (Hank's Balanced Salt Solution) for 20 mins at 37°C.

-

Imaging: Wash cells 2x with HBSS to remove extracellular probe.[1] Image at Ex/Em 570/590 nm.[1]

-

Data Analysis:

-

Signal-to-Noise Ratio (SNR):

. -

Success Criteria: SNR > 5. Significant reduction in fluorescence in the Inhibitor control group confirms specificity.

-

Troubleshooting & Limitations

| Issue | Cause | Solution |

| High Background | Hydrolysis of the probe in storage or culture media. | Store stock solutions in anhydrous DMSO at -20°C. Use fresh buffers. |

| Low Signal in Cells | Low intracellular pH (Lysosomes).[1] | Co-stain with LysoTracker.[1] If signal correlates with acidic regions, the pKa is quenching the signal. Use structural variants (e.g., thionated resorufin) with lower pKa.[1] |

| Dye Leakage | Resorufin is moderately lipophilic and can diffuse out of cells. | Trapping Strategy: Modify the probe to generate a charged product upon cleavage, or conjugate a halo-tag ligand for covalent fixation. |

| Photo-oxidation | Amplex Red can be oxidized by light alone (artifact). | Strict Dark Control: Perform all incubations in the dark. Use red-light filters during setup if possible. |

References

-

Gao, W., et al. (2022).[1] "A resorufin-based fluorescence probe for visualizing biogenic amines in cells and zebrafish." RSC Advances, 12, 33870–33875.[1] Link

-

Tian, L., et al. (2021).[1][8] "Resorufin-based responsive probes for fluorescence and colorimetric analysis."[8] Journal of Materials Chemistry B, 9, 53–74.[1] Link

-

Zhou, M., et al. (1997).[1] "A stable nonfluorescent derivative of resorufin for the fluorometric determination of trace hydrogen peroxide: applications in detecting the activity of phagocyte NADPH oxidase and other oxidases." Analytical Biochemistry, 253(2), 162-168.[1] Link

-

Zhao, B., et al. (2012).[1] "Photooxidation of Amplex Red to resorufin: implications of exposing the Amplex Red assay to light." Free Radical Biology and Medicine, 53(5), 1080–1087.[1] Link

-

Bueno, C., et al. (2002).[1] "The excited-state interaction of resazurin and resorufin with amines in aqueous solutions.[2][3] Photophysics and photochemical reaction." Photochemistry and Photobiology, 76(4), 385-390.[1][11] Link

Sources

- 1. A resorufin-based fluorescence probe for visualizing biogenic amines in cells and zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The excited-state interaction of resazurin and resorufin with amines in aqueous solutions. Photophysics and photochemical reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. diva-portal.org [diva-portal.org]

- 6. researchgate.net [researchgate.net]

- 7. Substrates for Oxidases, Including Amplex Red Kits—Section 10.5 | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. Resorufin-based responsive probes for fluorescence and colorimetric analysis - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

Methodological & Application

Resorufin a-d-mannopyranoside alpha-mannosidase assay protocol

High-Sensitivity Fluorometric Profiling of -Mannosidase Activity

Substrate: Resorufin

Abstract & Introduction

234Historically, 4-Methylumbelliferyl

This protocol utilizes Resorufin

Principle of Assay

The assay relies on the enzymatic hydrolysis of the O-glycosidic bond in Res-Man.

-

Enzymatic Cleavage:

-Mannosidase hydrolyzes the non-fluorescent Res-Man substrate. -

Product Release: Free Resorufin and D-Mannose are released.

-

Fluorescence Activation (pH Dependent):

-

Acidic pH (Lysosomal): Resorufin is protonated and weakly fluorescent. A high-pH "Stop Solution" is required to deprotonate the phenol group (

), yielding the highly fluorescent resorufin anion. -

Neutral pH (Golgi): At pH > 6.0, a significant fraction of Resorufin exists as the anion, allowing for continuous kinetic monitoring without a stop step.

-

Figure 1: Reaction Mechanism & pH Dependence

Caption: Hydrolysis of Res-Man yields Resorufin. Fluorescence intensity is strictly dependent on the ionization state of the Resorufin hydroxyl group.

Materials & Reagents

A. Reagents

| Component | Specification | Storage | Notes |

| Substrate | Resorufin | -20°C (Dark) | Dissolve in DMSO to 10 mM stock.[6] Light sensitive.[7] |

| Standard | Resorufin Sodium Salt | RT / 4°C | For generating standard curves. |

| Zinc Source | Zinc Chloride ( | RT | Critical: Lysosomal |

| Inhibitor | Swainsonine | -20°C | Specific inhibitor for Golgi Mannosidase II. |

| Stop Buffer | 0.5 M Glycine-Carbonate, pH 10.0 | RT | Alternatively: 0.2 M Tris-HCl, pH 10.0. |

B. Buffer Formulations

-

Lysosomal Assay Buffer (Acidic): 100 mM Sodium Citrate/Phosphate, pH 4.5, containing 1 mM

and 0.1% BSA. -

Golgi/Neutral Assay Buffer: 100 mM MES or HEPES, pH 6.5, containing 1 mM

(if required by specific isoform) and 0.1% Triton X-100.

Experimental Protocols

Protocol A: End-Point Assay (Lysosomal / Screening)

Best for: Lysosomal enzymes (pH 4.5) and high-throughput inhibitor screening.

-

Preparation: Dilute 10 mM Res-Man stock in Lysosomal Assay Buffer to a working concentration of 500

M (2X concentration). -

Enzyme Setup: Dilute samples (cell lysates, plasma, or purified enzyme) in Assay Buffer.

-

Note: Avoid EDTA in lysis buffers as it chelates the essential Zinc.

-

-

Plate Loading:

-

Add 50

L of Enzyme Sample to a black 96-well plate. -

Add 50

L of 500

-

-

Incubation: Incubate at 37°C for 30–60 minutes (protected from light).

-

Termination: Add 100

L of Stop Buffer (pH 10.0) to all wells.[2][9] -

Measurement: Read Fluorescence immediately.

-

Excitation: 570 nm (Bandwidth 10 nm)

-

Emission: 585 nm (Bandwidth 10 nm)

-

Protocol B: Continuous Kinetic Assay (Golgi / Neutral)

Best for: Golgi Mannosidase II and real-time kinetic parameter (

-

Preparation: Dilute Res-Man stock in Neutral Assay Buffer (pH 6.5) to 500

M. -

Basal Read: Add 50

L Substrate to plate; read background fluorescence to ensure stability. -

Initiation: Inject 50

L of Enzyme (at 2X concentration) to the wells. -

Monitoring: Immediately place in a pre-warmed (37°C) fluorescence plate reader.

-

Data Collection: Measure fluorescence every 60 seconds for 30–60 minutes.

-

Note: No Stop Buffer is used. The signal will be lower than Protocol A due to pH 6.5, but sufficient for kinetic curves.

-

Figure 2: Assay Workflow Logic

Caption: Workflow decision tree. Protocol A requires a pH shift to read; Protocol B allows real-time monitoring.

Data Analysis & Validation

Standard Curve Generation

To quantify activity in Units (nmol/min), you must generate a Resorufin standard curve in the same buffer conditions as the samples.

-

Prepare Resorufin standards (0, 0.1, 0.5, 1, 5, 10

M). -

For Protocol A: Dilute standards in Acidic Buffer, then add Stop Solution before reading.

-

For Protocol B: Dilute standards in Neutral Buffer and read directly.

Calculation

- : Fluorescence Sample - Fluorescence Blank

-

Slope : From Resorufin Standard Curve (

) - : Incubation time (min)